molecular formula C12H11FN2O2 B1484312 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-47-4

3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484312
CAS No.: 2098074-47-4
M. Wt: 234.23 g/mol
InChI Key: VMTLAPFXVVSHML-UHFFFAOYSA-N
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Description

3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound belonging to the class of tetrahydropyrimidinediones This compound features a pyrimidine ring substituted with an ethyl group at the 3-position and a 4-fluorophenyl group at the 6-position

Properties

IUPAC Name

3-ethyl-6-(4-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTLAPFXVVSHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of ethyl 3-aminocrotonate with 4-fluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the pyrimidinedione core.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Industry: Utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Methyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • 3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • 3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness: 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-fluorophenyl group at the 6-position provides distinct electronic and steric effects compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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